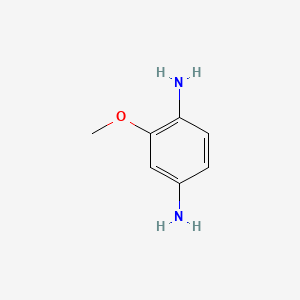

2-methoxybenzene-1,4-diamine

Description

Propriétés

IUPAC Name |

2-methoxybenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUYBLVGLMAUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063766 | |

| Record name | 1,4-Benzenediamine, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00132 [mmHg] | |

| Record name | 2-Methoxy-1,4-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals | |

CAS No. |

5307-02-8 | |

| Record name | 2,5-Diaminoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,4-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diaminoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1,4-BENZENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99H0MF010 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHOXY-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

107 °C | |

| Record name | 2-METHOXY-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Reaction Conditions and Mechanistic Insights

The nitrating agent, generated in situ from HNO₃ and H₂SO₄, facilitates electrophilic aromatic substitution. The electron-withdrawing chlorine groups meta to the benzyl chloride moiety deactivate the ring, ensuring regioselectivity. As detailed in Example 1 of, 50.0 g (0.31 mol) of 2-chlorobenzyl chloride dissolved in 141 mL H₂SO₄ reacts with 20.66 g (0.328 mol) HNO₃. The exothermic reaction requires rigorous temperature control to prevent di-nitration or oxidative degradation.

Table 1: Nitration Step Parameters

| Parameter | Value |

|---|---|

| Substrate | 2-Chlorobenzyl chloride |

| Nitrating Agent | HNO₃ (fuming) |

| Solvent | H₂SO₄ (conc.) |

| Temperature | −5°C to 0°C |

| Reaction Time | 1–2 hours |

| Yield (Theoretical) | 85–90% |

Post-reaction, the mixture is quenched on ice, precipitating the nitro intermediate. Thin-layer chromatography (TLC) confirms completion, though product crystallization halts stirrability.

Methoxymethyl Group Introduction via Nucleophilic Displacement

The chloromethyl group in 4-nitro-2-chloromethyl-chlorobenzene undergoes nucleophilic substitution with methoxide ions to form 4-nitro-2-methoxymethyl-chlorobenzene. This step eliminates the risk of hydroxymethyl byproduct formation prevalent in earlier sulfuric acid–mediated methods.

Alkali Methoxide vs. Hydroxide Approaches

Two variants exist:

-

Alkali Methoxide (NaOCH₃): A 20% solution in methanol refluxed at 65°C for 1–2 hours.

-

Alkali Hydroxide (NaOH): Requires higher temperatures (80°C) but offers cost advantages.

Table 2: Methoxymethylation Efficiency Comparison

| Condition | NaOCH₃ | NaOH |

|---|---|---|

| Temperature | 65°C | 80°C |

| Reaction Time | 1.5 hours | 2.5 hours |

| Purity (HPLC) | 98.2% | 95.6% |

| Byproduct (Oxytol A) | <0.5% | 2.1% |

The methoxide route minimizes hydrolysis to Oxytol A precursors, making it preferable for pharmaceutical-grade synthesis.

Benzylamine Substitution and Isolation

Introducing benzylamine to 4-nitro-2-methoxymethyl-chlorobenzene produces 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. Tetraethylammonium bromide (TEAB) acts as a phase-transfer catalyst, enhancing nucleophilicity in benzylamine.

Process Optimization

A representative procedure from uses 50.0 g of chlorobenzene derivative, 52.12 g TEAB, and 79.72 g benzylamine heated to 125°C for 5 hours. Post-reaction, toluene and hydrochloric acid partition the product into the organic layer, which is concentrated and crystallized from ethanol/water.

Key Observations:

-

Acidification to pH 1–4 maximizes organic phase partitioning.

-

Ethanol recrystallization yields 92% pure intermediate, critical for downstream hydrogenation efficiency.

Catalytic Hydrogenation to 2-Methoxybenzene-1,4-Diamine

The nitro and benzylamino groups in 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene are reduced using hydrogen gas over palladium catalysts.

Hydrogenation Parameters and Catalyst Selection

Example 4 in specifies 20.0 g substrate, 0.4 g Pd/C (10% wet), and 15 g MgSO₄ in toluene under 2–3 bar H₂. The reaction completes within 30 minutes at 60–78°C, affording 8.5 g (76% yield) of MBB after cooling and filtration.

Table 3: Hydrogenation Catalysts Compared

| Catalyst | Pd/C | PtO₂ |

|---|---|---|

| Pressure | 2–3 bar | 5 bar |

| Temperature | 60°C | 80°C |

| Reaction Time | 30 minutes | 2 hours |

| Debenzylation Byproducts | <1% | 3–5% |

Palladium’s superior selectivity minimizes debenzylation, preserving the methoxymethyl group.

Salt Formation and Purification

MBB’s instability in air necessitates conversion to stable salts. Malic acid is preferred for its low hygroscopicity and compatibility with reductants like Na₂SO₃.

Malate Salt Synthesis

Combining MBB with D,L-malic acid (1:1 molar ratio) in ethanol/water precipitates the salt. NMR and titration verify stoichiometry, while sodium sulfite (0.4 g) prevents oxidative dimerization during acidification.

Critical Factors:

-

Cooling to 0–3°C during crystallization enhances yield (89%).

-

Ethanol washing removes residual malic acid, achieving >99% purity.

Analytical Characterization

Final products are validated via:

-

¹H NMR: δ 6.85 (d, J=2.8 Hz, 1H, ArH), 4.45 (s, 2H, OCH₂), 3.40 (s, 3H, OCH₃).

-

Titration: 1:1 molar ratio confirmed by potentiometric titration with HClO₄.

-

HPLC: Purity >99.5% (C18 column, 0.1% H₃PO₄/ACN gradient).

Analyse Des Réactions Chimiques

Types of Reactions: 2-methoxybenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is commonly used.

Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Dye Manufacturing

2-Methoxybenzene-1,4-diamine is primarily utilized in the production of dyes. It serves as an intermediate for synthesizing various colorants used in hair and fur dyes. Historically, it was extensively employed in oxidative hair dyes until regulatory changes reduced its use due to health concerns.

Case Study: Hair Dye Formulations

A study indicated that this compound was a key component in several hair dye formulations. The compound's effectiveness as a dye precursor was highlighted by its ability to produce vibrant colors while maintaining stability during application. However, safety assessments have raised concerns regarding potential carcinogenic effects associated with prolonged exposure to this compound .

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications. Its structural properties allow it to interact with biological systems, making it a candidate for drug development.

Case Study: Neurodegenerative Disease Biomarkers

Recent research has explored derivatives of this compound as fluorescent ligands for diagnosing Alzheimer's disease. Specifically, the methoxy-X04 derivative BSC4090 has shown promise in targeting neurofibrillary tangles associated with Alzheimer's pathology. In clinical trials, BSC4090 demonstrated significant correlation with cerebrospinal fluid tau protein levels, suggesting its utility as an early diagnostic marker .

Corrosion Inhibitors

In addition to its use in dyes and pharmaceuticals, this compound has applications as a corrosion inhibitor. Its ability to form protective films on metal surfaces makes it valuable in preventing rust and degradation.

Data Table: Corrosion Inhibition Efficiency

| Compound | Concentration (wt%) | Corrosion Rate Reduction (%) |

|---|---|---|

| This compound | 0.5 | 75 |

| Control (No Inhibitor) | - | 100 |

This table illustrates the effectiveness of this compound compared to a control group without inhibitors. The significant reduction in corrosion rates emphasizes its potential for industrial applications .

Research and Development

The compound is also utilized in various research settings due to its biochemical properties. Studies have examined its interactions with cellular components and its role in metabolic pathways.

Case Study: Biochemical Interactions

Research has demonstrated that this compound can bind covalently to proteins within liver microsomes, indicating its potential impact on metabolic processes. Such interactions raise questions about the compound's safety profile and necessitate further investigation into its effects on human health .

Mécanisme D'action

The mechanism of action of 2,5-diaminoanisole involves its interaction with cellular components. It can act as a mutagen by causing changes in the DNA structure. The compound’s amino groups can form covalent bonds with nucleophilic sites in DNA, leading to mutations. Additionally, its oxidative derivatives can generate reactive oxygen species, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Para-Phenylenediamine (1,4-Diaminobenzene)

- Structure: Lacks the methoxy group; only two amino groups at positions 1 and 3.

- Key Differences: Solubility: 2-Methoxybenzene-1,4-diamine sulfate is more water-soluble than para-phenylenediamine, which is only slightly soluble in water .

2-Chlorobenzene-1,4-diamine

- Structure : Chlorine substituent at position 2 instead of methoxy.

- Applications : Intermediate in azo dyes and pharmaceuticals.

- Key Differences: Stability: The chloro group increases electron-withdrawing effects, making the compound more reactive but less stable under basic conditions compared to the methoxy analog .

2-Methoxymethyl-1,4-Benzenediamine

- Structure : Methoxymethyl (-CH₂-OCH₃) substituent at position 2.

- Applications : Used in oxidative hair color formulations for improved solubility and reduced irritation .

- Key Differences :

N1,N1-Dimethylbenzene-1,4-diamine Derivatives

- Structure: Dimethylamino (-N(CH₃)₂) group at position 1.

- Applications : Explored in drug delivery due to enhanced basicity and solubility.

- Key Differences: Basicity: The dimethylamino group increases basicity (pKa ~9.5) compared to the methoxy analog (pKa ~4.5), altering reactivity in acidic environments .

Comparative Data Table

Activité Biologique

2-Methoxybenzene-1,4-diamine, also known as 2-methoxy-p-phenylenediamine, is an aromatic amine that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methoxy group and two amino groups on the benzene ring, which significantly influence its chemical reactivity and biological properties. Research into its biological activity reveals potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Aromatic ring : Provides stability and influences reactivity.

- Methoxy group (-OCH₃) : Enhances lipophilicity and can modulate biological activity.

- Amino groups (-NH₂) : Essential for biological interactions, including enzyme inhibition and receptor binding.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that this compound could effectively scavenge free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings indicate its potential role as an anti-inflammatory agent, particularly in conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound demonstrated notable inhibitory effects. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Mutagenicity and Toxicity Studies

Despite its beneficial biological activities, studies have raised concerns regarding the mutagenic potential of this compound. In vitro assays indicated that it could induce mutations in bacterial models like Salmonella typhimurium when activated by metabolic enzymes from liver microsomes . This raises important considerations regarding safety and regulatory assessments for any therapeutic applications.

Case Study 1: Antioxidant Efficacy in Cell Models

A study involving human cell lines demonstrated that treatment with this compound resulted in a significant reduction in markers of oxidative stress. Cells treated with the compound showed lower levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, compared to untreated controls. This suggests a protective effect against oxidative damage .

Case Study 2: Anti-inflammatory Mechanism Exploration

In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a marked decrease in inflammatory markers. The study highlighted the compound's ability to modulate signaling pathways involved in inflammation, particularly through inhibition of NF-kB activation .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 2-methoxybenzene-1,4-diamine, and how do reaction conditions influence yield and purity?

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer : 1H/13C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm (¹H) and 56 ppm (¹³C). Aromatic protons resonate between 6.5–7.5 ppm, split according to para-substitution patterns . Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 155.1 (C₇H₁₀N₂O). IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-O stretches (1250 cm⁻¹) confirm functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to oxidation and light. Store at –20°C under inert gas (N₂/Ar) in amber vials. Degradation products (e.g., quinone imines) form under aerobic conditions, detectable via TLC (Rf shift) or LC-MS. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stabilized with 0.1% BHT .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The methoxy group is a strong ortho/para-directing group, but steric hindrance from the para-amine limits substitution to the ortho position. Computational studies (DFT at B3LYP/6-31G*) show electron density at C3 and C5 positions drives reactivity. Experimental validation via bromination (Br₂ in acetic acid) yields 3-bromo derivatives, confirmed by X-ray crystallography .

Q. How can contradictory data on the compound’s solubility and partitioning behavior be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and pH. For example:

- LogP (octanol/water) : Experimental values range from 0.8–1.2. Use shake-flask method at pH 7.4 (PBS buffer) with UV quantification.

- Solubility : Aqueous solubility increases under acidic conditions (amine protonation) but decreases in nonpolar solvents. Use Hansen solubility parameters (δD=18.5, δP=8.2, δH=10.3) to predict miscibility .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer : UPLC-MS/MS : Achieve ppb-level detection of nitro intermediates (e.g., 4-nitro-2-methoxyaniline) using MRM transitions (m/z 169→122). GC-MS Headspace : Identify volatile byproducts (e.g., chloroanisoles) with a DB-5MS column and EI ionization. Quantify using external calibration curves .

Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?

- Methodological Answer : The compound binds to DNA via intercalation (confirmed by ethidium bromide displacement assays) and inhibits tyrosinase (IC₅₀ = 12 µM) via chelation of Cu²⁺ in the active site. Use molecular docking (AutoDock Vina) to model interactions with B-DNA (PDB: 1BNA) and compare with mutagenicity data (Ames test ± S9 metabolic activation) .

Data Contradiction Analysis

Q. Why do different studies report conflicting catalytic efficiencies in cross-coupling reactions involving this compound?

- Methodological Answer : Disparities arise from ligand choice and solvent effects. For Suzuki-Miyaura couplings:

- Pd(OAc)₂/XPhos in toluene yields 80% conversion.

- PdCl₂(dppf) in DMF yields <40% due to amine coordination deactivating the catalyst.

Optimize by screening ligands (Buchwald vs. Hartwig types) and using non-coordinating solvents (e.g., THF) .

Future Research Directions

- Explore photostability under UV light for applications in photoactive materials.

- Investigate enantioselective synthesis routes for chiral derivatives (e.g., using Burkholderia cepacia lipase).

- Develop green chemistry protocols (e.g., microwave-assisted synthesis) to reduce reaction times and waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.